molecular formula C20H23N3O5 B2630533 3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097925-17-0

3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No. B2630533
CAS RN: 2097925-17-0
M. Wt: 385.42
InChI Key: DAXJHGCRMDQWHQ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
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Scientific Research Applications

Novel Selective Cannabinoid CB2 Receptor Agonists

Research has identified derivatives of imidazolidine-2,4-dione, such as the compound , as potent and selective agonists of the cannabinoid CB2 receptor. These compounds have shown promise in preclinical models for conditions where CB2 receptor activation is beneficial, such as inflammatory diseases and pain without eliciting the psychoactive effects associated with CB1 receptor activation. The development of CB2 receptor agonists is a key area of interest due to their therapeutic potential in treating pain, inflammation, and other disorders without the side effects associated with cannabinoid receptor type 1 (CB1) agonists (van der Stelt et al., 2011).

Synthesis and Evaluation in Medicinal Chemistry

The compound's relevance extends into synthetic chemistry, where its structure serves as a backbone for developing new therapeutic agents. For instance, imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their herbicidal activities, showcasing the versatility of this core structure in creating compounds with potential applications in agriculture as well as medicine (Yano et al., 2001). Moreover, the synthesis of related compounds has facilitated the discovery of new antiulcer agents, highlighting the compound's utility in generating novel treatments for gastrointestinal disorders (Starrett et al., 1989).

Electrochemical Studies and Biological Activity

Electrochemical studies have been conducted on derivatives of imidazolidine-2,4-dione to understand their redox behaviors, which are crucial for designing compounds with desired biological activities. Such studies contribute to the broader understanding of structure-activity relationships, essential for the rational design of new drugs (Nosheen et al., 2012). Additionally, the exploration of imidazolidine-4-one derivatives in search of novel chemosensitizers for Staphylococcus aureus MRSA highlights the potential of these compounds in addressing antibiotic resistance, a significant challenge in contemporary medicine (Matys et al., 2015).

properties

IUPAC Name

3-cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c24-17-12-22(20(26)23(17)14-4-5-14)13-6-8-21(9-7-13)19(25)15-2-1-3-16-18(15)28-11-10-27-16/h1-3,13-14H,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXJHGCRMDQWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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